molecular formula C14H13NO4S B14323188 2-Methyl-5-(phenylsulfamoyl)benzoic acid CAS No. 104941-51-7

2-Methyl-5-(phenylsulfamoyl)benzoic acid

Cat. No.: B14323188
CAS No.: 104941-51-7
M. Wt: 291.32 g/mol
InChI Key: IULHJCPIDUOTJP-UHFFFAOYSA-N
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Description

2-Methyl-5-(phenylsulfamoyl)benzoic acid is an organic compound belonging to the class of sulfanilides. These compounds are characterized by the presence of a sulfanilide moiety, which consists of a sulfonamide group attached to an aromatic ring. The molecular formula of this compound is C14H13NO4S, and it has a molecular weight of 291.32 g/mol

Preparation Methods

The synthesis of 2-Methyl-5-(phenylsulfamoyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group to form the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

2-Methyl-5-(phenylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the sulfonamide group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-Methyl-5-(phenylsulfamoyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(phenylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. One known target is methionine aminopeptidase 2, an enzyme involved in protein synthesis. The compound inhibits this enzyme, leading to disruptions in protein synthesis and cell growth . This mechanism is of particular interest in the development of antibacterial and anticancer agents.

Comparison with Similar Compounds

2-Methyl-5-(phenylsulfamoyl)benzoic acid can be compared with other similar compounds, such as:

    Benzoic acid derivatives: These compounds share the benzoic acid core structure but differ in their substituents.

    Sulfonamides: These compounds contain the sulfonamide group and are known for their antibacterial properties.

The uniqueness of this compound lies in its combination of the benzoic acid core with the phenylsulfamoyl group, which imparts specific chemical and biological properties.

Properties

CAS No.

104941-51-7

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

2-methyl-5-(phenylsulfamoyl)benzoic acid

InChI

InChI=1S/C14H13NO4S/c1-10-7-8-12(9-13(10)14(16)17)20(18,19)15-11-5-3-2-4-6-11/h2-9,15H,1H3,(H,16,17)

InChI Key

IULHJCPIDUOTJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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